4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide is a member of the class of benzamides. It is obtained by the formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine .
Preparation Methods
The synthesis of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 4-phenoxybenzoic acid with (pyridin-2-yl)methylamine. The carboxy group of 4-phenoxybenzoic acid undergoes condensation with the amino group of (pyridin-2-yl)methylamine to form the benzamide . The reaction conditions typically involve the use of a dehydrating agent to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its role as a mitogen-activated protein kinase 14 inhibitor . This inhibition affects various cellular pathways, including the phosphorylation of CDC25B and CDC25C, which is required for binding to 14-3-3 proteins and leads to the initiation of a G2 delay after ultraviolet radiation. Additionally, it phosphorylates TIAR following DNA damage, releasing TIAR from GADD45A mRNA and preventing mRNA degradation .
Comparison with Similar Compounds
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
Diphenylethers: These compounds contain two benzene rings linked through an ether group, similar to this compound.
Benzamides: This class of compounds includes various benzamide derivatives with different substituents on the benzene ring.
Phenoxy compounds: These compounds contain a phenoxy group, which is also present in this compound.
The uniqueness of this compound lies in its specific structure, which combines a phenoxy group, a pyridin-2-ylmethyl group, and a benzamide moiety, resulting in distinct chemical and biological properties.
Properties
CAS No. |
380211-59-6 |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |
InChI Key |
HVLSCZSVTCNAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.